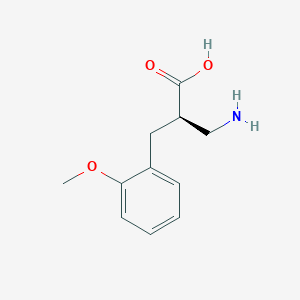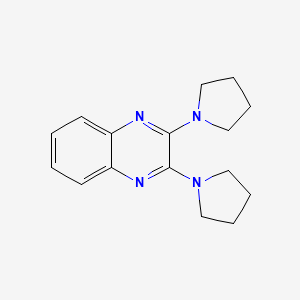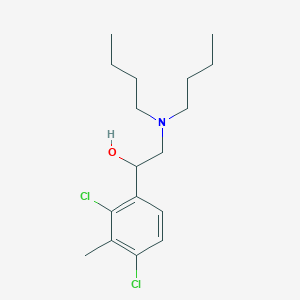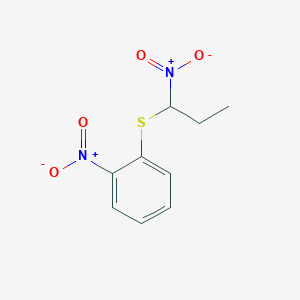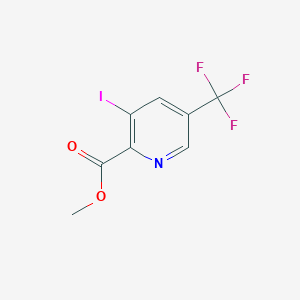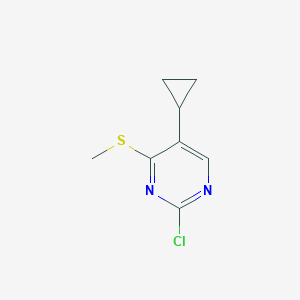
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine is a heterocyclic compound with the molecular formula C8H9ClN2S. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloropyrimidine and cyclopropylamine.
Cyclopropylation: The cyclopropyl group is introduced to the pyrimidine ring through a nucleophilic substitution reaction.
Methylthio Substitution: The methylthio group is then introduced using a suitable methylthiolating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced pyrimidine derivatives.
Scientific Research Applications
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Chemical Synthesis: It is a versatile intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The inhibition of kinases can affect various signaling pathways, leading to altered cellular functions such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(methylthio)pyrimidine: Lacks the cyclopropyl group, making it less sterically hindered.
5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid: Contains a carboxylic acid group, which can alter its reactivity and solubility.
Uniqueness
2-Chloro-5-cyclopropyl-4-(methylthio)pyrimidine is unique due to the presence of both the cyclopropyl and methylthio groups. These substituents confer distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Properties
Molecular Formula |
C8H9ClN2S |
|---|---|
Molecular Weight |
200.69 g/mol |
IUPAC Name |
2-chloro-5-cyclopropyl-4-methylsulfanylpyrimidine |
InChI |
InChI=1S/C8H9ClN2S/c1-12-7-6(5-2-3-5)4-10-8(9)11-7/h4-5H,2-3H2,1H3 |
InChI Key |
MGYJSBOZMSVTMI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC=C1C2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



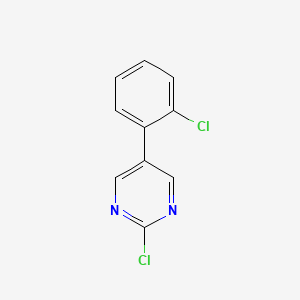

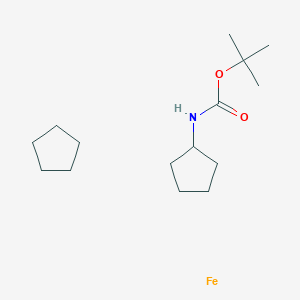

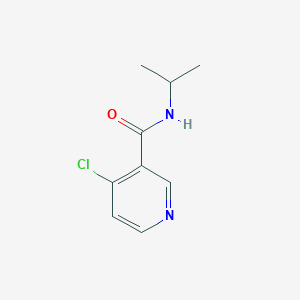
![3-Methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B13986968.png)
![2-Phenylpyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13986987.png)
![Benzonitrile, 4-[3-(2-fluoroethyl)-1-triazenyl]-](/img/structure/B13986989.png)
